Bis(3-aminopropyl) Ether CAS number
Bis(3-aminopropyl) Ether CAS number
An In-depth Technical Guide to Bis(3-aminopropyl) Ether and its Derivatives
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Bis(3-aminopropyl) Ether, with a primary focus on the commercially significant derivative, Diethylene Glycol Bis(3-aminopropyl) Ether.
Introduction and Disambiguation
The term "Bis(3-aminopropyl) Ether" can be ambiguous as it may refer to several distinct chemical structures. This guide will primarily focus on Diethylene Glycol Bis(3-aminopropyl) Ether (CAS Number: 4246-51-9) , a widely used compound in various industrial and research applications. Other related compounds that may be referred to by similar names are also briefly mentioned for clarity.
Core Compound: Diethylene Glycol Bis(3-aminopropyl) Ether
Diethylene Glycol Bis(3-aminopropyl) Ether is a versatile diamine with applications ranging from polymer synthesis to use in detergents and personal care products.[1] Its structure, featuring two primary amine groups and a flexible ether linkage, imparts unique properties that make it a valuable building block and functional additive.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for Diethylene Glycol Bis(3-aminopropyl) Ether.
| Property | Value | Source |
| CAS Number | 4246-51-9 | [1][2][3] |
| Molecular Formula | C10H24N2O3 | [1][4] |
| Molecular Weight | 220.31 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Purity | >98.0% (GC) | [3][4] |
| Melting Point | -32 °C | [1] |
| Boiling Point | 151 °C at 2 mmHg | [1] |
| Density | 1.01 g/mL | [1] |
| PubChem CID | 20239 | [1][5] |
Synonyms and Identifiers
For ease of reference, a list of common synonyms and identifiers for Diethylene Glycol Bis(3-aminopropyl) Ether is provided below.
| Type | Identifier | Source |
| Synonym | Bis[2-(3-aminopropoxy)ethyl] ether | [1][3] |
| Synonym | 4,7,10-Trioxa-1,13-tridecanediamine | [1][3][5] |
| EINECS | 224-207-2 | [5] |
| MDL Number | MFCD00059850 | [1] |
Applications
Diethylene Glycol Bis(3-aminopropyl) Ether is utilized in a variety of fields due to its chemical properties.[1]
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Polymer Production : It serves as a key ingredient in the synthesis of polyurethanes and polyamides, acting as a chain extender or a monomer.[1]
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Surfactant and Emulsifier : It is used in the formulation of detergents, personal care products, and agricultural chemicals to enhance solubility and stability.[1]
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Curing Agent : The amine groups can react with epoxy groups, making it an effective curing agent for epoxy resins.
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Research and Synthesis : It is a building block for more complex molecules, including aza-crown ethers, and is used for surface passivation of carbon nanodots.[4][6]
Experimental Protocols
Generalized Protocol for Polyurethane Synthesis
This protocol describes a general method for the synthesis of polyurethane using a diamine like Diethylene Glycol Bis(3-aminopropyl) Ether as a chain extender.
Materials:
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Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG)
-
Diethylene Glycol Bis(3-aminopropyl) Ether (as chain extender)
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Dry solvent (e.g., N,N-Dimethylformamide - DMF)
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Nitrogen source
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer is charged with the polyol and solvent.
-
The mixture is heated and stirred under a nitrogen atmosphere until the polyol is completely dissolved and the desired temperature is reached (typically 60-80 °C).
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The diisocyanate is added to the reaction mixture and allowed to react with the polyol to form a prepolymer. The reaction progress can be monitored by titration of the isocyanate groups.
-
Once the prepolymer is formed, a stoichiometric amount of Diethylene Glycol Bis(3-aminopropyl) Ether, dissolved in the solvent, is added to the reaction vessel.
-
The reaction is continued until the desired molecular weight is achieved, as indicated by an increase in viscosity.
-
The resulting polyurethane solution is then cast into a film or precipitated in a non-solvent like isopropanol.
-
The synthesized polyurethane is dried under vacuum to remove any residual solvent.
Generalized Protocol for Epoxy Resin Curing
This protocol outlines the use of Diethylene Glycol Bis(3-aminopropyl) Ether as a curing agent for epoxy resins.
Materials:
-
Epoxy resin (e.g., a diglycidyl ether of bisphenol A)
-
Diethylene Glycol Bis(3-aminopropyl) Ether (curing agent)
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Mixing container and stirrer
Procedure:
-
The epoxy resin is preheated to reduce its viscosity for easier mixing.
-
A stoichiometric amount of Diethylene Glycol Bis(3-aminopropyl) Ether is calculated based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.
-
The calculated amount of the curing agent is added to the epoxy resin.
-
The components are thoroughly mixed until a homogeneous mixture is obtained.
-
The mixture is then poured into a mold or applied to a surface.
-
The curing process can be carried out at room temperature or accelerated by heating, depending on the specific epoxy resin and desired properties of the final product. The progress of curing can be monitored by the increase in hardness of the material.
Reaction Pathways and Workflows
Polyurethane Formation Pathway
The following diagram illustrates the role of Diethylene Glycol Bis(3-aminopropyl) Ether as a chain extender in the formation of polyurethane.
Caption: Polyurethane synthesis workflow.
Epoxy Resin Curing Mechanism
This diagram shows the general reaction mechanism of an epoxy group with a primary amine of Diethylene Glycol Bis(3-aminopropyl) Ether.
Caption: Epoxy curing reaction pathway.
Related Compounds
As mentioned, other compounds share a similar name. The table below provides their CAS numbers for clear identification.
| Compound Name | CAS Number |
| Ethylene Glycol Bis(3-aminopropyl) Ether | 2997-01-5 |
| Bis(3-aminopropyl) Ether | 2157-24-6 |
Safety Information
Diethylene Glycol Bis(3-aminopropyl) Ether is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and protective clothing, in a well-ventilated area. In case of contact, flush the affected area with plenty of water and seek medical attention.
This guide provides a foundational understanding of Diethylene Glycol Bis(3-aminopropyl) Ether. For specific applications, further research and optimization of protocols are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. Diethylene Glycol Bis(3-aminopropyl) Ether | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. Diethylene glycol bis(3-aminopropyl) ether | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethylene Glycol Bis(3-aminopropyl) Ether - Amerigo Scientific [amerigoscientific.com]
